molecular formula C17H15F3N2O3 B2584560 2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone CAS No. 2380182-47-6

2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone

Cat. No. B2584560
CAS RN: 2380182-47-6
M. Wt: 352.313
InChI Key: DYORXSBATFGHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone, also known as AZD9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer (NSCLC).

Mechanism of Action

2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone selectively inhibits mutant forms of EGFR, including the T790M mutation, which is responsible for acquired resistance to first-generation EGFR TKIs. The drug binds to the ATP-binding pocket of EGFR, preventing the activation of downstream signaling pathways that promote cell growth and survival. This results in the inhibition of tumor cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and fewer side effects compared to other TKIs. The drug has a half-life of approximately 48 hours and is metabolized by the liver. The most common side effects of this compound include diarrhea, rash, and nausea. The drug has also been associated with interstitial lung disease, which is a rare but potentially serious side effect.

Advantages and Limitations for Lab Experiments

2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone has several advantages for lab experiments. The drug has been extensively studied in preclinical and clinical trials, making it a well-characterized compound. Furthermore, the drug has a specific target (mutant EGFR), which makes it a useful tool for studying EGFR signaling pathways. However, the drug is expensive and may not be readily available to all researchers. Additionally, the drug has a narrow therapeutic window, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone. One area of interest is the development of combination therapies that can enhance the efficacy of the drug. Another area of interest is the identification of biomarkers that can predict response to the drug. Furthermore, there is a need for further studies on the long-term safety and efficacy of the drug. Finally, there is a need for studies that explore the potential use of this compound in other types of cancer.

Synthesis Methods

2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone was synthesized by AstraZeneca Pharmaceuticals. The synthesis method involves the reaction of 4-(dimethylamino)phenol with 2-(trifluoromethyl)pyridine-4-boronic acid to obtain 4-(dimethylamino)phenyl)(2-(trifluoromethyl)pyridin-4-yl)methanone. This intermediate is then reacted with (3-chloropropyl)triethoxysilane to obtain 2-(3-(2-(trifluoromethyl)pyridin-4-yloxy)azetidin-1-yl)-4-(dimethylamino)phenyl)methanone. Finally, this intermediate is reacted with phenol to obtain this compound.

Scientific Research Applications

2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone has been extensively studied in preclinical and clinical trials. It has been shown to be effective in patients with NSCLC who have developed resistance to first-generation EGFR TKIs. The drug has also been shown to have minimal toxicity and fewer side effects compared to other TKIs. Furthermore, this compound has demonstrated efficacy against central nervous system metastases, which is a common occurrence in patients with NSCLC.

properties

IUPAC Name

2-phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c18-17(19,20)15-8-13(6-7-21-15)25-14-9-22(10-14)16(23)11-24-12-4-2-1-3-5-12/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYORXSBATFGHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.